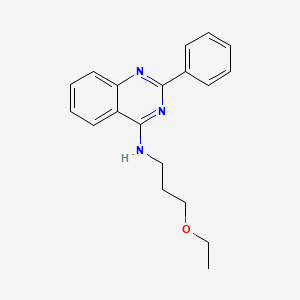

![molecular formula C27H30N4O3 B4067527 5-[4-(4-ethylbenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B4067527.png)

5-[4-(4-ethylbenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline

Overview

Description

5-[4-(4-ethylbenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has shown great potential in the treatment of various diseases and disorders due to its unique properties.

Scientific Research Applications

Synthesis and Characterization

- Synthesis of Chiral PCN Pincer Complexes: The synthesis of chiral 3-(2′-imidazolinyl)anilines, closely related to the target compound, was achieved by converting carboxyl and nitro groups in commercially available 3-nitrobenzoic acid. This process involved a one-pot phosphorylation/metalation reaction, leading to unsymmetrical chiral PCN pincer Pd(II) and Ni(II) complexes with aryl-based aminophosphine–imidazoline ligands. These complexes were characterized using various spectroscopic methods and X-ray single-crystal diffraction (Yang et al., 2011).

Biological Evaluation

- Antimicrobial Activities of Piperazine Derivatives: Piperazine derivatives, closely related to the target compound, have been synthesized and evaluated for their antimicrobial properties. These compounds showed significant antibacterial and antifungal activities, with some derivatives exhibiting excellent activities compared to standard drugs (Rajkumar et al., 2014).

Chemical and Biological Assays

- Acetylcholinesterase Inhibitors: Nitro acridone derivatives, which share structural similarities with the target compound, were prepared and evaluated for their acetylcholinesterase (AChE) inhibitory activities. The study included in vitro efficacy tests against Gram-positive and Gram-negative bacteria, as well as antioxidant activity assessments using the DPPH assay. These compounds showed potent AChE inhibitory activities (Parveen et al., 2016).

Molecular Structure Investigations

- Molecular Structure Studies of s-Triazine Derivatives: The synthesis of s-triazine incorporates pyrazole/piperidine/aniline moieties, similar to the target compound, was carried out. The study included molecular structure investigations using X-ray crystallography combined with Hirshfeld and DFT calculations. This research provided insights into intermolecular interactions controlling the molecular packing of these compounds (Shawish et al., 2021).

properties

IUPAC Name |

(4-ethylphenyl)-[4-[4-nitro-3-(2-phenylethylamino)phenyl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N4O3/c1-2-21-8-10-23(11-9-21)27(32)30-18-16-29(17-19-30)24-12-13-26(31(33)34)25(20-24)28-15-14-22-6-4-3-5-7-22/h3-13,20,28H,2,14-19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOLXHNMAONITEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Ethylphenyl)(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)methanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-methylphenyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4067444.png)

![4-[3-chloro-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4067448.png)

![4-{4-(3,4-dimethylphenyl)-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4067452.png)

![2-[(4-chlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B4067470.png)

![2-{[N-(3-bromophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(sec-butyl)benzamide](/img/structure/B4067473.png)

![1-[1-(2,5-dimethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4067489.png)

![5-[4-(4-isopropoxybenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B4067497.png)

![4-[4-(allyloxy)-3-methoxyphenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4067498.png)

![6-amino-4-(3-chloro-4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4067500.png)

![N-{1-[4-ethyl-5-({2-[(3-methyl-2-pyridinyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B4067502.png)

![N-{1-[4-ethyl-5-({2-oxo-2-[(1-phenylethyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide](/img/structure/B4067508.png)

![2-{[N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4067513.png)